1-[4-(1-Adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-[4-(1-Adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol is a complex organic compound with a unique structure that combines adamantane, phenoxy, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Adamantyl Phenol Intermediate: This step involves the reaction of adamantane with phenol under acidic conditions to form 1-adamantylphenol.
Etherification: The 1-adamantylphenol is then reacted with an appropriate halogenated compound to form 1-(4-(1-adamantyl)phenoxy)alkane.
Piperazine Substitution: The final step involves the substitution of the halogenated alkane with 4-ethylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The phenoxy and piperazine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(1-Adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Industrial Applications: It is explored for use in the production of specialty chemicals and as a precursor in various chemical syntheses.
Mechanism of Action
The mechanism of action of 1-[4-(1-Adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the nervous system, influencing neurotransmitter activity.
Pathways Involved: It may modulate signaling pathways related to neuroprotection, anti-inflammatory responses, or other cellular processes.
Comparison with Similar Compounds
- 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol
- 1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
Comparison: 1-[4-(1-Adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol is unique due to the presence of the ethylpiperazine group, which may confer distinct pharmacological properties compared to its analogs. The adamantyl and phenoxy groups contribute to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H38N2O2 |
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Molecular Weight |
398.6 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C25H38N2O2/c1-2-26-7-9-27(10-8-26)17-23(28)18-29-24-5-3-22(4-6-24)25-14-19-11-20(15-25)13-21(12-19)16-25/h3-6,19-21,23,28H,2,7-18H2,1H3 |
InChI Key |
LUUBGZUTYPIZOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O |
Origin of Product |
United States |
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